molecular formula C18H16N2O3S B5969581 2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Cat. No.: B5969581
M. Wt: 340.4 g/mol
InChI Key: COSUOSAAIVOTSP-UHFFFAOYSA-N
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Description

2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a quinazoline moiety, which is a fused ring system consisting of a benzene ring and a pyrimidine ring. This particular compound is characterized by the presence of a methoxy and methyl group on the phenyl ring, an oxoethyl group, and a sulfanyl group attached to the quinazolinone core.

Properties

IUPAC Name

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-9-12(7-8-16(11)23-2)15(21)10-24-18-19-14-6-4-3-5-13(14)17(22)20-18/h3-9H,10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSUOSAAIVOTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the substituents. One common synthetic route involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by the introduction of the oxoethyl and sulfanyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxoethyl or sulfanyl groups, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:

    4-METHOXY-3-METHYLPHENYL derivatives: These compounds share similar structural features and may exhibit similar biological activities.

    Quinazolinone derivatives: Other quinazolinone compounds may have different substituents, leading to variations in their chemical and biological properties.

    Sulfanyl-containing compounds: Compounds with sulfanyl groups may have similar reactivity and applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

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